4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine
Description
4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is a halogenated pyrazolo-pyridine derivative with the molecular formula C₉H₉BrN₂ (Figure 1). Its structural features include a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 4 and methyl groups at positions 6 and 7 . Key physicochemical properties include a molecular weight of 225.08 g/mol and a predicted collision cross-section (CCS) of 142.2 Ų for the [M+H]+ adduct . While its specific biological activities remain understudied, its structural analogs are widely explored in medicinal chemistry and materials science due to their versatile heterocyclic frameworks.
Properties
IUPAC Name |
4-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-5-8(10)9-3-4-11-12(9)7(6)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTFIWVSGAAEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC=N2)C(=C1)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine typically involves the bromination of 6,7-dimethylpyrazolo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazolo[1,5-a]pyridines can be formed.
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: De-brominated pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Bromine at position 4 (target compound) vs. position 3 or 6 in analogs (e.g., 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine) alters steric and electronic properties, impacting reactivity and binding interactions.
- Synthetic Flexibility : Palladium-catalyzed methods enable direct functionalization of the pyrazolo[1,5-a]pyridine core, while tandem reactions (e.g., ) offer efficient routes to unsubstituted derivatives .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Activities of Related Heterocycles
Key Observations :
- Pyrazolo Derivatives : Substitution with bromine and methyl groups (as in the target compound) may enhance kinase inhibitory potency, as seen in IGF-1R inhibitors where pyrazolo[1,5-a]pyridine substitution improved cellular potency .
- Imidazo Derivatives : Exhibit strong antibacterial and fluorescence properties, driven by hydrophobic interactions and solvatochromic behavior .
- Triazolo Derivatives : The [1,2,4]triazolo[1,5-a]pyrimidine core shows broad antitumor activity, suggesting that brominated pyrazolo analogs could be explored for similar applications .
Thermodynamic and Kinetic Data
Limited thermodynamic data exists for the target compound, but related imidazo[1,5-a]pyridine derivatives demonstrate binding affinities (Ki: 13.75–99.30 mM) and antibacterial efficacy (MIC₅₀: 0.6–1.4 mg/mL) . Such data underscores the importance of substituent-driven hydrophobicity and entropy in bioactivity, which may guide future studies on 4-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine.
Biological Activity
4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its bicyclic structure, which consists of a pyrazole ring fused with a pyridine ring. The presence of a bromine atom at the 4th position and two methyl groups at the 6th and 7th positions enhances its biochemical properties and potential therapeutic applications.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Similar compounds have been reported to inhibit tropomyosin receptor kinases (Trks), which are involved in critical signaling pathways associated with cell proliferation and survival. The inhibition of Trks may lead to decreased cell proliferation and differentiation, making this compound a candidate for cancer therapy .
Biochemical Pathways
- Target Enzymes : The compound interacts with various enzymes, particularly kinases and phosphatases, which are crucial for cellular signaling.
- Signaling Pathways : Inhibition of Trks can affect downstream pathways such as Ras/ERK, PI3K/Akt, and PLC-γ, which are associated with cancer cell survival .
Cellular Effects
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by disrupting survival signaling pathways. It also modulates gene expression by inhibiting transcription factors and alters cellular metabolism by affecting metabolic enzymes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibits kinases and phosphatases | |
| Apoptosis Induction | Induces apoptosis in cancer cells | |
| Gene Expression Modulation | Alters expression of survival-related genes | |
| Metabolic Changes | Affects metabolic enzyme activity |
Molecular Mechanism
The primary mechanism through which this compound exerts its effects is the inhibition of enzyme activity by binding to their active sites. This binding prevents substrate access and catalysis. Additionally, it can induce conformational changes in proteins, affecting their stability and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
Research indicates that the stability of this compound is crucial for its biological activity. Long-term exposure studies reveal that continuous presence can lead to sustained inhibition of target enzymes. However, degradation products may also exhibit biological activity, complicating the interpretation of long-term effects .
Chemical Reactions Analysis
The compound undergoes various chemical reactions that can modify its structure and potentially enhance its biological activity.
Types of Reactions
- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
- Oxidation/Reduction Reactions : The compound can be oxidized or reduced under specific conditions.
Table 2: Common Reactions and Products
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Substitution | Amines, thiols | Substituted pyrazolo[1,5-a]pyridines |
| Oxidation | Hydrogen peroxide | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | De-brominated derivatives |
Scientific Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Used as a building block for synthesizing potential pharmaceutical agents targeting neurological disorders and cancer.
- Material Science : Its unique electronic properties make it suitable for organic electronics.
- Biological Research : Acts as a probe in biochemical assays to study enzyme interactions .
Case Studies
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
